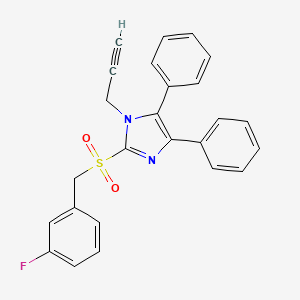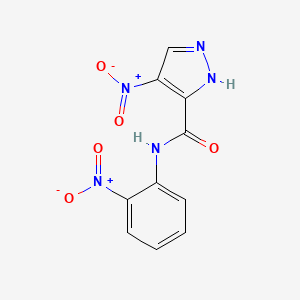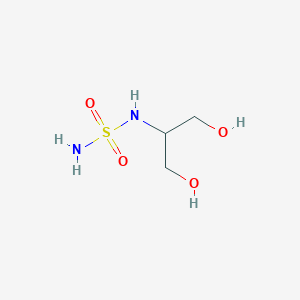
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine is a chemical compound with significant interest in various scientific fields. It is known for its unique structure, which includes both hydroxyl and sulfamoylamino groups. This compound is utilized in various applications due to its reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine typically involves the reaction of a suitable dihydroxypropane derivative with a sulfamoylating agent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to maintain consistent quality and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
化学反应分析
Types of Reactions
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfamoylamino group can be reduced under specific conditions to yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as carbonyl compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学研究应用
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfamoylamino groups play crucial roles in its reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition or activation, modulation of signaling pathways, and alteration of cellular processes.
相似化合物的比较
Similar Compounds
1,3-Dihydroxy-2-propanone: Known for its use in cosmetic formulations and as a tanning agent.
1,3-Dihydroxy-2-amino propane: Studied for its potential biological activities and applications in medicinal chemistry.
Uniqueness
(1,3-Dihydroxypropan-2-yl)(sulfamoyl)amine stands out due to the presence of both hydroxyl and sulfamoylamino groups, which confer unique reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications.
属性
IUPAC Name |
1,3-dihydroxy-2-(sulfamoylamino)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O4S/c4-10(8,9)5-3(1-6)2-7/h3,5-7H,1-2H2,(H2,4,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTRVIOXGVLFKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NS(=O)(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
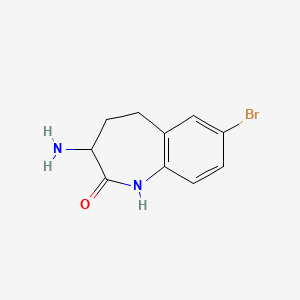
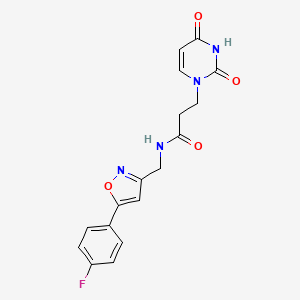
![2-Oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B2407417.png)
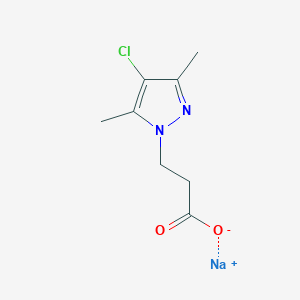
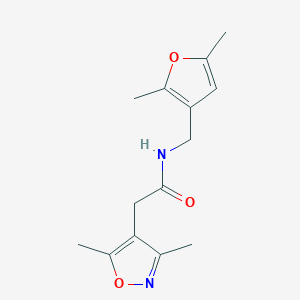
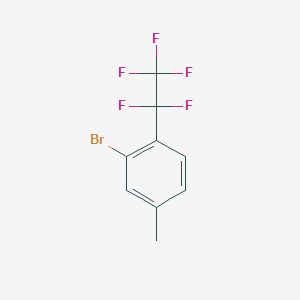
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2407433.png)
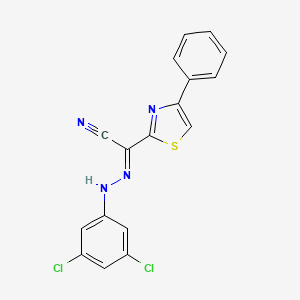
![5-BROMO-N-[(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)METHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2407425.png)
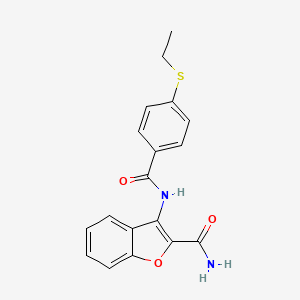
![6-methoxy-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide](/img/structure/B2407427.png)
![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)
